Thiomorpholine-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8ClNO2S2 |
|---|---|
Molecular Weight |
201.7 g/mol |
IUPAC Name |
thiomorpholine-4-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 |
InChI Key |
XLBDBSFJOORSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Thiomorpholine 4 Sulfonyl Chloride and Analogous Sulfonyl Chlorides
Direct Synthesis Approaches to Sulfonyl Chlorides
Direct synthetic methods provide efficient pathways to sulfonyl chlorides from various sulfur-containing starting materials. These approaches are often favored for their atom economy and reduced number of synthetic steps.
Oxidative Chlorination Pathways
Oxidative chlorination represents a major class of reactions for the synthesis of sulfonyl chlorides. These methods involve the simultaneous oxidation of a sulfur compound and the introduction of a chlorine atom to the sulfur center.
The oxidation of lower valent sulfides and the oxidative cleavage of dialkyl sulfides are established methods for preparing sulfonyl chlorides. acsgcipr.org This process typically involves the use of a chlorinating agent and an oxidant. For dialkyl sulfides, the presence of a suitable leaving group, such as a benzyl (B1604629) or t-butyl group, is often necessary to prevent the formation of product mixtures. acsgcipr.org The reaction proceeds through the formation of cationic chlorinated sulfur species, which are subsequently oxidized and hydrolyzed. acsgcipr.org Stoichiometrically, three moles of chlorine are required for this transformation. acsgcipr.org A notable example is the conversion of sulfides bearing benzylic C-S bonds into the corresponding sulfonyl chlorides in high yields by pulverizing the solid substrates with iodosobenzene (B1197198) and hydrogen chloride-treated silica (B1680970) gel. oup.com This solvent-free method is rapid and efficient for substrates like dibenzyl, alkyl benzyl, and benzyl phenyl sulfides. oup.com
| Substrate | Reagents | Yield (%) | Reference |
| Dibenzyl sulfide (B99878) | PhIO / HCl-Silica gel | 98 | oup.com |
| Benzyl phenyl sulfide | PhIO / HCl-Silica gel | 95 | oup.com |
| Alkyl benzyl sulfides | PhIO / HCl-Silica gel | 89-94 | oup.com |
| Dibenzyl sulfoxide | PhIO / HCl-Silica gel | 81 | oup.com |
The direct oxidative chlorination of thiols and disulfides is a widely employed and efficient method for synthesizing sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org Various reagent systems have been developed to achieve this transformation under mild conditions, often with high yields and short reaction times. organic-chemistry.orgorganic-chemistry.org
One effective method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct conversion of thiols. organic-chemistry.orgacs.org This system is highly reactive and allows for the synthesis of sulfonyl chlorides at room temperature with excellent purity. organic-chemistry.orgacs.org Another powerful reagent combination is hydrogen peroxide with zirconium tetrachloride (ZrCl₄), which efficiently converts both thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method is noted for its extremely short reaction times, often completing within a minute, and its tolerance of various functional groups. organic-chemistry.orgthieme-connect.com
Other notable reagents for this transformation include:
A mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which provides a mild and efficient route to sulfonyl chlorides from thiols and disulfides. organic-chemistry.org
N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid or with tetrabutylammonium (B224687) chloride and water. organic-chemistry.orgorganic-chemistry.org
Trichloroisocyanuric acid (TCCA) with benzyltrimethylammonium (B79724) chloride and water, which allows for the in situ preparation of sulfonyl chlorides from thiols. tandfonline.com
2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) has been shown to be an effective reagent for the oxidative chlorination of thiols, disulfides, and benzylic sulfides, providing good to excellent yields. lookchem.com
A metal-free approach using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as a terminal oxidant has also been developed for an environmentally benign synthesis of sulfonyl chlorides from thiols. rsc.org
| Reagent System | Substrate | Key Advantages | Reference(s) |
| H₂O₂ / SOCl₂ | Thiols | Highly reactive, short reaction times, room temperature | organic-chemistry.orgacs.org |
| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Excellent yields, very short reaction times, mild conditions | organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |
| Nitrate salt / TMSCl | Thiols, Disulfides | Mild, efficient, high yields | organic-chemistry.org |
| NCS / HCl or Bu₄NCl/H₂O | Thiols | Good yields, in situ preparation | organic-chemistry.orgorganic-chemistry.org |
| TCCA / Benzyltrimethylammonium chloride/H₂O | Thiols | In situ preparation | tandfonline.com |
| DCDMH | Thiols, Disulfides, Benzylic sulfides | Mild, efficient, good to excellent yields | lookchem.com |
| NH₄NO₃ / HCl / O₂ | Thiols | Metal-free, environmentally benign | rsc.org |
The use of S-alkyl isothiourea salts as odorless and stable precursors for the synthesis of sulfonyl chlorides offers a significant advantage over the use of volatile and malodorous thiols. organic-chemistry.orgresearchgate.net These salts are readily prepared from the reaction of alkyl halides or mesylates with thiourea. organic-chemistry.org
Several methods have been developed for the oxidative chlorosulfonation of S-alkyl isothiourea salts:
N-Chlorosuccinimide (NCS)-mediated oxidative chlorosulfonation: This method provides a convenient and environmentally friendly route to a diverse range of alkanesulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is typically carried out under mild conditions. organic-chemistry.org
Sodium chlorite (B76162) (NaClO₂)-mediated oxidative chlorosulfonation: This approach is considered safe, environmentally benign, and provides high yields of various sulfonyl chlorides. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The procedure is also applicable to other substrates like thiols, disulfides, thioacetates, and xanthates. organic-chemistry.orgthieme-connect.com
Bleach-mediated oxidative chlorosulfonation: This simple and economic procedure uses bleach as the oxidant and chlorinating agent, offering an environmentally and worker-friendly synthesis with high yields and easy purification. organic-chemistry.orgthieme-connect.com
These methods avoid the use of hazardous reagents like chlorine gas and are scalable, making them attractive for industrial applications. organic-chemistry.orgthieme-connect.com
| Reagent | Key Features | Yield Range | Reference(s) |
| N-Chlorosuccinimide (NCS) | Convenient, environmentally friendly, mild conditions | Good | organic-chemistry.orgresearchgate.netresearchgate.net |
| Sodium Chlorite (NaClO₂) | Safe, environmentally benign, high yields | Up to 96% | organic-chemistry.orgthieme-connect.comorganic-chemistry.org |
| Bleach (NaOCl) | Economic, worker-friendly, high yields, simple purification | Up to 99% | organic-chemistry.orgthieme-connect.com |
Conversion from Sulfinamides and Sulfonyl Hydrazides
Sulfonyl chlorides can also be synthesized from sulfinamides and sulfonyl hydrazides. A straightforward, one-pot reductive protocol allows for the synthesis of sulfinamides from sulfonyl chlorides, which can then be converted back to sulfonyl chlorides if needed, although this is less common. researchgate.netnih.govacs.orgacs.org
More directly, sulfonyl hydrazides serve as excellent precursors for the synthesis of sulfonyl chlorides. A simple and rapid method involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) in acetonitrile (B52724) at room temperature. nih.govresearchgate.netresearchgate.net This transformation is highly selective, clean, and affords sulfonyl chlorides in excellent yields. nih.govresearchgate.net The reaction is generally complete within a few hours. researchgate.net This method provides a milder and more practical alternative to traditional methods that often require harsh or toxic reagents. nih.gov
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference(s) |
| Sulfonyl hydrazide | NCS | CH₃CN | 2 h | Excellent | nih.govresearchgate.netresearchgate.net |
Transformation of Primary Sulfonamides
Primary sulfonamides, which are often readily available, can be directly converted into the highly reactive sulfonyl chlorides. This transformation is particularly valuable for late-stage functionalization in complex molecule synthesis. nih.gov A notable method involves the use of a pyrylium (B1242799) salt, such as Pyry-BF₄, as an activating agent. nih.govacs.orgnih.govacs.org This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, enabling its conversion to a sulfonyl chloride in the presence of a chloride source like magnesium chloride (MgCl₂). nih.gov The reaction proceeds under mild conditions and exhibits high selectivity for the primary sulfonamide group, tolerating a wide range of other sensitive functional groups. nih.gov This method allows for the diversification of complex sulfonamides that would be difficult to achieve with traditional, harsher methods. nih.gov
| Activating Reagent | Chloride Source | Key Advantages | Reference(s) |
| Pyry-BF₄ | MgCl₂ | Mild conditions, high selectivity, broad functional group tolerance | nih.govacs.orgnih.govacs.org |
Sandmeyer-Type Reactions for Sulfonyl Chloride Formation
The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of sulfonyl chlorides from aromatic amines. This transformation typically involves the diazotization of an aniline (B41778) derivative, followed by a copper-catalyzed reaction with sulfur dioxide to yield the corresponding sulfonyl chloride. wikipedia.orgnih.gov
Recent advancements have introduced safer and more scalable protocols. One notable development is the use of 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) as a stable and solid surrogate for gaseous sulfur dioxide. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.org This approach allows for the synthesis of a wide array of sulfonyl chlorides from feedstock anilines in the presence of a copper catalyst and hydrochloric acid. nih.govacs.org The reaction can be performed without the need to preform or isolate the often unstable diazonium salt intermediates, which are generated in situ. acs.org This not only simplifies the operational procedure but also enhances the safety profile of the synthesis. organic-chemistry.orgacs.org
The versatility of this Sandmeyer-type reaction is demonstrated by its applicability to a broad range of carbo- and heterocyclic anilines, which can be converted into their sulfonyl chlorides or, by the subsequent addition of an amine, directly into sulfonamides in high yields. nih.govacs.org The scalability of this method has been successfully demonstrated, with multi-gram scale synthesis achieving high yields and purity. nih.govacs.orgnih.gov
For instance, the diazotization of 4-amino-3-methoxybenzonitrile (B112118) and subsequent treatment with sulfur dioxide generated in situ from thionyl chloride and water has been used to produce 4-cyano-2-methoxybenzenesulfonyl chloride, albeit with the formation of an aryl chloride byproduct. orgsyn.org
The table below summarizes key aspects of Sandmeyer-type reactions for sulfonyl chloride synthesis.
| Catalyst/Reagent | Amine Substrate | Key Features | Yield | Reference |
| CuCl₂ / DABSO / HCl | (Hetero)aromatic amines | Use of stable SO₂ surrogate; in situ diazotization | High | nih.govacs.org |
| Copper Catalyst / SO₂ | Arenediazonium salts | Classical approach | Low to moderate | nih.gov |
| Thionyl Chloride / Water | 4-Amino-3-methoxybenzonitrile | In situ SO₂ generation | Modest | orgsyn.org |
Precursor Synthesis and Functionalization of Thiomorpholine (B91149) Ring Systems
The thiomorpholine scaffold is a crucial precursor for thiomorpholine-4-sulfonyl chloride. Its synthesis and subsequent derivatization are key steps in accessing a wide range of compounds with significant applications.
Thiomorpholine is a saturated six-membered heterocycle containing nitrogen and sulfur atoms. Its synthesis is most commonly achieved through cyclization reactions. A variety of strategies have been developed to construct this ring system. acs.orgnih.gov
One established method involves the transformation of diethanolamine (B148213) into an amino-mustard species, which then undergoes cyclization with sodium sulfide to form thiomorpholine. acs.orgnih.gov Another approach starts with ethyl mercaptoacetate (B1236969) and aziridine (B145994) to form thiomorpholin-3-one, which is subsequently reduced to thiomorpholine using lithium aluminum hydride. acs.orgnih.gov
A more recent and efficient method utilizes a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization in a continuous flow system. acs.orgnih.govnih.govchemrxiv.org This process uses cysteamine (B1669678) hydrochloride and vinyl chloride as low-cost starting materials. acs.orgnih.govchemrxiv.org The photochemical reaction, facilitated by a photocatalyst like 9-fluorenone, quantitatively yields a half-mustard intermediate. acs.orgnih.govnih.govchemrxiv.org This intermediate is then cyclized to thiomorpholine without isolation. acs.orgnih.gov This continuous flow process is not only atom- and time-efficient but also offers a scalable and cost-effective route to thiomorpholine. acs.orgnih.gov
The following table outlines various cyclization approaches for thiomorpholine synthesis.
| Starting Materials | Key Intermediate | Reaction Type | Yield | Reference |
| Diethanolamine, Sodium sulfide | Amino-mustard | Cyclization | 44-81% | acs.orgnih.gov |
| Ethyl mercaptoacetate, Aziridine | Thiomorpholin-3-one | Reduction | 44-81% | acs.orgnih.gov |
| Cysteamine hydrochloride, Vinyl chloride | 2-(2-chloroethylthio)ethylamine hydrochloride | Photochemical thiol-ene/cyclization | 54% (isolated), 84% (NMR) | acs.orgnih.gov |
| 2-Mercaptoethanol, Aziridine | 2-(2-chloroethylthio)ethylamine hydrochloride | Cyclization | 44-81% | acs.orgnih.gov |
The thiomorpholine ring system serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. jchemrev.com Derivatization can occur at the nitrogen atom, leading to a variety of N-substituted thiomorpholines. These derivatives have been explored for their potential as antimalarial, antibiotic, antioxidant, and hypolipidemic agents. acs.orgnih.govjchemrev.comnih.gov
For example, N-substituted thiomorpholine derivatives have been synthesized that incorporate an antioxidant moiety, demonstrating the potential to inhibit lipid peroxidation. nih.gov Other modifications have led to compounds with applications as openers of KCNQ family potassium ion channels, which are useful in treating disorders like epilepsy. google.com The synthesis of 2-substituted-3-oxoperhydro-2H-1,4-thiazine-5-carboxylic acids represents another avenue of thiomorpholine derivatization. amanote.com
Optimization and Process Considerations in Synthesis
The practical application of synthetic methodologies for this compound and its analogs hinges on the optimization of reaction conditions and the scalability of the chosen routes.
The efficiency of sulfonyl chloride synthesis is highly dependent on the reaction conditions, including the choice of reagents, catalysts, temperature, and solvent. For instance, the oxidative chlorination of thiols and disulfides to sulfonyl chlorides can be achieved with high efficiency using hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.orgorganic-chemistry.org This method is notable for its mild conditions, very short reaction times, and high yields. organic-chemistry.orgorganic-chemistry.org
The choice of solvent can significantly influence the outcome of these reactions. Studies on the solvolysis of sulfonyl chlorides, such as 2-thiophenesulfonyl chloride, have utilized the extended Grunwald-Winstein equation to correlate specific rates of solvolysis in various hydroxylic solvents, including fluoroalcohols. nih.govnih.govresearchgate.net These studies provide insights into the influence of solvent nucleophilicity and ionizing power on the reaction mechanism. nih.govnih.govresearchgate.net
In the synthesis of thiomorpholine, a base screen for the cyclization step of the half-mustard intermediate revealed that while bases like triethylamine, DIPEA, and DBU provided high yields, the choice of base was critical for compatibility with a continuous flow protocol to avoid precipitation. acs.org
The table below highlights the impact of different reaction conditions on sulfonyl chloride synthesis.
| Reagent System | Substrate | Solvent | Key Advantage | Reference |
| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Acetonitrile | High yield, short reaction time, mild conditions | organic-chemistry.org |
| H₂O₂ / SOCl₂ | Thiol derivatives | Not specified | High yield, short reaction time | organic-chemistry.org |
| N-chlorosuccinimide / HCl | Thiol derivatives | Not specified | Good yield | organic-chemistry.org |
| Pyry-BF₄ / MgCl₂ | Primary sulfonamides | tBuOH | Mild conditions, high selectivity | nih.gov |
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including safety, cost-effectiveness, and environmental impact. For the synthesis of aryl sulfonyl chlorides, continuous manufacturing systems employing multiple continuous stirred-tank reactors (CSTRs) and automated process controls have been developed to safely produce multi-hundred-gram quantities. mdpi.com This approach addresses the hazards associated with reactions like chlorosulfonation, such as the handling of heated chlorosulfonic acid and significant off-gassing. mdpi.com
The Sandmeyer-type synthesis of sulfonyl chlorides using DABSO has also been shown to be scalable, with successful reactions carried out on a 20-gram scale, yielding the product in high yield and purity. nih.govacs.orgnih.gov Similarly, the continuous flow synthesis of thiomorpholine has demonstrated robustness over extended periods, with a throughput of 1.8 g/h at the laboratory scale, with potential for further scaling. acs.orgnih.gov The use of readily available and inexpensive starting materials, such as in the N-chlorosuccinimide chlorosulfonation of S-alkylisothiourea salts, further enhances the efficiency and practicality of these routes for large-scale production. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of Thiomorpholine 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Group
The core reactivity of thiomorpholine-4-sulfonyl chloride lies in the susceptibility of the sulfur-chlorine bond to cleavage upon attack by nucleophiles. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, facilitating substitution reactions. This process is the foundation for the synthesis of a wide array of derivatives.
The most common reaction of sulfonyl chlorides, including this compound, is their reaction with primary or secondary amines to form sulfonamides. cbijournal.com This reaction, often referred to as sulfonylation, is a cornerstone in medicinal chemistry and organic synthesis due to the prevalence of the sulfonamide functional group in numerous biologically active compounds. cbijournal.comresearchgate.net
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine, typically facilitated by a base, to yield the stable sulfonamide. The reaction is usually carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.net
The reaction can be represented as: this compound + R¹R²NH → Thiomorpholine-4-sulfonamide-NR¹R² + HCl
The choice of solvent and reaction conditions can be adapted based on the reactivity of the amine. While many reactions proceed smoothly in aprotic solvents like dichloromethane (B109758) or acetone, alternative methods such as microwave-assisted, solvent-free conditions have been developed to promote efficiency and align with green chemistry principles. rsc.org For feebly basic amines, such as certain anilines, pyridine is often used as both the solvent and the base to achieve high yields. researchgate.net The resulting product, thiomorpholine-4-sulfonamide (B1498023), is a stable compound. cymitquimica.com
Table 1: Representative Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines This table is based on general findings for sulfonyl chlorides and is representative of the expected reactivity for this compound.
| Amine Substrate | Base/Solvent | Typical Conditions | Product Class |
| Primary Aliphatic Amine | Triethylamine/DCM | 0 °C to RT | N-alkyl-thiomorpholine-4-sulfonamide |
| Secondary Aliphatic Amine | Triethylamine/DCM | 0 °C to RT | N,N-dialkyl-thiomorpholine-4-sulfonamide |
| Aniline (B41778) | Pyridine | Reflux | N-aryl-thiomorpholine-4-sulfonamide |
| α-Amino Acid Esters | Base/Solvent | Microwave | N-(alkoxycarbonylalkyl)-thiomorpholine-4-sulfonamide |
Sulfonylureas are another critical class of compounds, particularly known for their use as antidiabetic drugs. researchgate.netnih.gov The synthesis of sulfonylureas from this compound is typically a two-step process. First, the sulfonyl chloride is converted to the corresponding thiomorpholine-4-sulfonamide by reaction with ammonia.
Step 1: this compound + 2 NH₃ → Thiomorpholine-4-sulfonamide + NH₄Cl
In the second step, the resulting primary sulfonamide is reacted with an isocyanate (R-N=C=O) in the presence of a base to form the sulfonylurea linkage. researchgate.net The base, such as potassium carbonate, deprotonates the sulfonamide, increasing its nucleophilicity for attack on the electrophilic carbon of the isocyanate. nih.gov
Step 2: Thiomorpholine-4-sulfonamide + R-NCO → N-[(thiomorpholin-4-ylsulfonyl)carbamoyl]amine derivative
Alternative one-pot methods have been explored for other sulfonyl chlorides, for instance, by reacting the sulfonyl chloride directly with urea (B33335) in the presence of certain reagents, though this is less common. dtic.mil Mechanochemical methods, which involve grinding the reactants together, have also been successfully applied to the synthesis of sulfonylureas from sulfonamides and isocyanates, sometimes with catalytic amounts of copper(I) chloride, offering a solvent-free synthetic route. nih.gov
This compound readily reacts with hydrazine (B178648) (H₂N-NH₂) and its derivatives to form the corresponding sulfonyl hydrazides. This reaction is analogous to the formation of sulfonamides. Typically, two equivalents of hydrazine are used, with one acting as the nucleophile and the second as a base to capture the liberated HCl. Alternatively, an external base can be used. The reaction is generally carried out in a suitable solvent like tetrahydrofuran (B95107) at a controlled temperature. orgsyn.org
This compound + 2 H₂N-NH₂ → Thiomorpholine-4-carbohydrazide + H₂N-NH₃⁺Cl⁻
The resulting sulfonyl hydrazides are stable and versatile intermediates. For example, they can be reacted with aldehydes or ketones to form sulfonyl hydrazones. Furthermore, this compound can react with pre-formed hydrazide compounds (acylhydrazides) at a different nitrogen atom, as demonstrated by the reaction of p-toluenesulfonyl chloride with various benzohydrazides to form N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides. mdpi.com This highlights the ability of the sulfonyl chloride to react with the hydrazide moiety under basic conditions.
Electrophilic and Radical Reaction Pathways
Beyond nucleophilic substitution, the sulfonyl group can engage in more complex transformations, including reactions with unsaturated systems that may proceed through electrophilic or radical intermediates.
The reaction of sulfonyl chlorides with unsaturated hydrocarbons like alkenes and alkynes can lead to a variety of products depending on the reaction conditions and the presence of catalysts or initiators. These reactions can involve the addition of the sulfonyl group and the chlorine atom across the double or triple bond.
In the presence of a copper catalyst (Kharasch reaction), sulfonyl chlorides can add to alkenes via a radical mechanism. This process involves the transfer of the chlorine atom and the sulfonyl group to the alkene.
With alkynes, sulfonyl chlorides can be used to synthesize valuable intermediates such as ethynylsulfones. researchgate.netnih.gov These reactions provide a pathway to introduce the sulfonyl moiety onto a carbon framework, creating versatile building blocks for further synthesis. A recent review highlights the diverse reactions of various sulfur-containing compounds, including sulfonyl chlorides (RSO₂Cl), with alkynes, leading to the formation of new C-S bonds through mechanisms that can include radical or electrophilic additions. rsc.org
Annulation reactions involve the formation of a new ring onto a pre-existing molecule. While the synthesis of thiomorpholines often involves annulation strategies, nih.govbris.ac.uk the participation of the this compound group itself in an annulation reaction is less common but mechanistically plausible. Such a reaction would typically involve an intramolecular cyclization where the sulfonyl group acts as an electrophile.
For instance, if the thiomorpholine (B91149) ring were attached to a molecule containing a suitably positioned nucleophilic group (like an activated aromatic ring or an enolate), an intramolecular Friedel-Crafts-type reaction or a similar cyclization could be envisioned, leading to a fused heterocyclic system. Another possibility involves the reaction of the sulfonyl chloride with a bifunctional reagent, where an initial reaction at the sulfonyl center is followed by a subsequent ring-closing step. For example, reactions of sulfenyl halides (a related class of compounds) with alkenes are known to produce condensed heterocyclic systems through annulation. researchgate.net While specific examples for this compound are not widely documented in this context, the fundamental reactivity of the sulfonyl chloride group suggests potential for such transformations in appropriately designed systems.
Reactions with Unsaturated Hydrocarbons: Alkenes, Alkynes, and Aromatic Systems
Chlorosulfonylation, Sulfonylation, Sulfenylation, Arylation, and Fluoroalkylation Processes
This compound, as a member of the sulfonyl chloride family, is an important intermediate in various organic reactions. magtech.com.cn It can act as a source for sulfonyl, sulfenyl, and aryl groups in reactions with unsaturated compounds like alkenes, alkynes, and (hetero)aromatics. magtech.com.cn These transformations include processes such as chlorosulfonylation, sulfonylation, sulfenylation, and arylation. magtech.com.cn
Chlorosulfonylation and Sulfonylation: In reactions with alkenes, sulfonyl chlorides can undergo addition reactions. For instance, photoredox-catalyzed methods have been developed for the hydrosulfonylation of alkenes using a range of sulfonyl chlorides, including heterocycloalkyl derivatives. nih.govresearchgate.netresearchgate.net These reactions proceed via a radical mechanism, initiated by a photocatalyst that facilitates the formation of a sulfonyl radical. nih.govresearchgate.net This radical then adds to the alkene. While not specifically documented for this compound, its structural similarity to other heterocyclic sulfonyl chlorides suggests it would be a viable substrate in such transformations. nih.gov
A general scheme for the photoredox-catalyzed hydrosulfonylation of an alkene is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |
| R-SO₂Cl | Alkene | Photocatalyst (e.g., fac-Ir(ppy)₃), H-atom donor | Hydrosulfonylated Alkane | nih.govresearchgate.net |
Sulfenylation and Arylation: Sulfonyl chlorides can also serve as precursors for sulfenylating or arylating reagents. For example, in the presence of a reducing agent and a suitable catalyst, the sulfonyl chloride can be converted in situ to a species that delivers a sulfur-containing fragment to a nucleophile. Copper-catalyzed systems have been described for the 1,4-sulfonylindolylation of 1,3-dienes, where the sulfonyl chloride acts as the source of the sulfonyl group that adds to the diene, followed by the addition of indole. acs.org This highlights the ability of the sulfonyl chloride to participate in complex, multicomponent reactions leading to functionalized products. acs.org
Reactivity with Imines, Aldehydes, and Ketones
The reaction of sulfonyl chlorides with compounds containing carbonyl or imine groups is a key method for forming sulfonamides and related structures. While direct reactions of this compound with imines, aldehydes, and ketones are not extensively detailed in the literature, the general reactivity of sulfamoyl chlorides provides a strong basis for understanding these potential transformations.
N-sulfonyl imines are valuable synthetic intermediates. nih.gov They are typically synthesized by the condensation of sulfonamides with aldehydes. nih.govresearchgate.net However, pathways involving sulfonyl chlorides exist. For example, N-sulfonyl imines can be generated from the reaction of sulfonyl triazoles, which can be derived from sulfamoyl chlorides, with olefins in the presence of rhodium catalysts. nih.gov A more direct, albeit less common, route involves the reaction of a sulfonyl chloride with a pre-formed imine.
The general reactivity pattern involves the nucleophilic attack of the nitrogen (in imines) or oxygen (in aldehydes/ketones, often in the form of an enol or enolate) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
| Substrate | Reagent | Potential Product | General Ref |
| Imine (R₂C=NR') | This compound | N-Sulfonylated iminium salt / adduct | magtech.com.cn |
| Aldehyde/Ketone (enolizable) | This compound | O-Sulfonylated enol / C-sulfonylated ketone | magtech.com.cn |
Generation and Reactivity of Sulfenes and Related Sulfonyl Species
Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from sulfonyl chlorides possessing an α-hydrogen atom upon treatment with a base. nih.gov This occurs via an elimination mechanism (E2 or E1cB-like). nih.govrsc.org this compound lacks an α-hydrogen on the carbon atoms of the thiomorpholine ring, and thus cannot form a sulfene (B1252967) via this common pathway.
However, related transient N-sulfonylamine species ([R-N=SO₂]) can be generated from sulfamoyl chlorides with an N-H bond. rsc.org These species are implicated in an elimination-addition mechanism during the reaction of certain sulfamoyl chlorides with amines. rsc.org this compound, being a secondary sulfamoyl chloride, does not have an N-H bond and therefore does not generate N-sulfonylamine intermediates in this manner. Its reactivity is expected to be dominated by direct nucleophilic substitution at the sulfur center.
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for predicting product outcomes and designing new synthetic methods. Mechanistic studies often focus on identifying key intermediates and understanding the factors that control selectivity.
Investigation of Proposed Reaction Intermediates (e.g., Cationic Chlorinated Sulfur Species, Thiiranium Intermediates)
In the addition reactions of sulfonyl chlorides to alkenes, several intermediates have been proposed. In radical pathways, such as the photoredox-catalyzed hydrosulfonylation, a key intermediate is the sulfonyl radical (RSO₂•), generated by single-electron transfer to the sulfonyl chloride. nih.govacs.org
In non-radical additions, particularly those catalyzed by transition metals, the reaction can proceed through intermediates like sulfenyl chlorides (RSCl). For electrophilic additions to alkenes, the formation of a three-membered cyclic intermediate known as a thiiranium ion (also referred to as an episulfonium ion) is a well-established concept. nih.gov These ions are typically formed from the addition of a sulfenium ion (RS⁺) source, such as a sulfenyl chloride, to a double bond. nih.gov While sulfonyl chlorides are at a higher oxidation state, they can be reduced in situ to sulfenyl chlorides, which then act as the precursor to the thiiranium ion. The structure of the thiiranium ion plays a critical role in determining the stereochemical outcome of the reaction.
| Proposed Intermediate | Precursor | Subsequent Reaction | Mechanistic Implication | Ref |
| Sulfonyl Radical (RSO₂•) | Sulfonyl Chloride | Addition to alkene | Radical chain mechanism | nih.govacs.org |
| Thiiranium Ion | Sulfenyl Chloride (from Sulfonyl Chloride) | Nucleophilic ring-opening | Stereospecific anti-addition | nih.govresearchgate.net |
| Cationic Chlorinated Sulfur Species | Sulfonyl Chloride | Nucleophilic attack | Direct substitution | nih.gov |
Analysis of Regioselectivity and Stereochemical Control
Regioselectivity: The regioselectivity of the addition of this compound to unsymmetrical alkenes is a key consideration. In radical additions, the sulfonyl radical typically adds to the less substituted carbon of the double bond to form the more stable carbon-centered radical. In electrophilic additions proceeding via a thiiranium ion, the regioselectivity of the subsequent nucleophilic attack is governed by both electronic and steric factors. researchgate.net DFT studies on the addition of sulfenyl chlorides to alkenes show that the opening of the intermediate episulfonium ion by a nucleophile (like the chloride anion) is influenced by the electronic distribution (LUMO) within the three-membered ring. researchgate.net For many alkenes, this leads to anti-Markovnikov products.
Computational Investigations and Theoretical Studies on Thiomorpholine 4 Sulfonyl Chloride
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has become a primary method for investigating the properties of sulfonyl chloride derivatives due to its balance of accuracy and computational cost. libretexts.orgresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, paired with basis sets like 6-311G** or def2-TZVPP, to model the molecule's behavior. researchgate.netmdpi.com
DFT calculations are instrumental in determining the three-dimensional geometry and most stable conformations of Thiomorpholine-4-sulfonyl chloride. The thiomorpholine (B91149) ring, a six-membered saturated heterocycle, is known to adopt a low-energy chair conformation to minimize steric and torsional strain. mdpi.comresearchgate.net
Computational studies on analogous molecules, such as 4-(4-nitrophenyl)thiomorpholine, have confirmed through DFT calculations that the chair conformation is energetically favored. mdpi.com In this conformation, substituents on the nitrogen atom can occupy either an axial or an equatorial position. For the sulfonyl chloride group attached to the nitrogen of the thiomorpholine ring, DFT optimization would reveal the most stable arrangement, which is typically the one that minimizes steric hindrance. In the gas-phase optimized structure of related thiomorpholine derivatives, substituents on the nitrogen often prefer the equatorial position to avoid steric clashes with the ring's axial hydrogens. mdpi.com However, crystal packing forces in the solid state can sometimes favor the axial conformer. mdpi.com
The geometry of the molecule is defined by key bond lengths, bond angles, and dihedral angles. DFT calculations provide precise estimates for these parameters.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Description | Predicted Value Range |
|---|---|---|
| S-O Bond Length | Length of the sulfur-oxygen double bonds in the sulfonyl group. | 1.45 - 1.47 Å |
| S-N Bond Length | Length of the bond between the sulfonyl sulfur and the ring nitrogen. | ~1.70 Å |
| S-Cl Bond Length | Length of the sulfur-chlorine bond. | ~2.08 Å |
| C-S-C Angle | Bond angle within the thiomorpholine ring at the sulfur atom. | ~99° |
| O-S-O Angle | Bond angle between the two oxygens of the sulfonyl group. | ~120° |
| O-S-N Angle | Bond angle involving the sulfonyl group and the nitrogen atom. | ~107° |
Note: These values are estimations based on DFT calculations performed on structurally related sulfonyl chlorides and thiomorpholine derivatives. researchgate.netmdpi.com
The electronic characteristics of a molecule are fundamental to its reactivity and intermolecular interactions. DFT provides several methods to analyze these properties.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orguni-muenchen.de For this compound, the MEP map is expected to show a high negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen and sulfur atoms of the ring, indicating sites susceptible to electrophilic attack. researchgate.netnih.gov Conversely, a high positive potential (colored blue) would be concentrated around the sulfonyl group's sulfur atom and the hydrogen atoms, highlighting the primary electrophilic center of the molecule. nih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com
HOMO: For this compound, the HOMO is likely to be localized primarily on the thiomorpholine ring, particularly involving the lone pairs of the sulfur and nitrogen atoms.
LUMO: The LUMO is expected to be centered on the electron-withdrawing sulfonyl chloride group, specifically on the σ* antibonding orbital of the S-Cl bond.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com Computational studies on various sulfonamide derivatives show that the magnitude of this gap can be correlated with the molecule's reactivity profile. mdpi.com
Table 2: Summary of Predicted Electronic Properties and Their Significance
| Property | Description | Predicted Characteristics for this compound | Chemical Significance |
|---|---|---|---|
| MEP | 3D map of charge distribution. libretexts.org | Negative potential on sulfonyl oxygens; Positive potential on sulfonyl sulfur. researchgate.netnih.gov | Identifies sites for nucleophilic and electrophilic attack. |
| HOMO | Highest energy orbital containing electrons. mdpi.com | Localized on the thiomorpholine ring (N and S atoms). | Region of electron donation (nucleophilicity). |
| LUMO | Lowest energy orbital without electrons. mdpi.com | Centered on the S-Cl antibonding orbital. | Region of electron acceptance (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. mdpi.com | Moderate to large gap. | Indicates chemical stability and resistance to electronic excitation. |
DFT calculations are a powerful tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states. While specific mechanistic studies on this compound are not widely published, insights can be drawn from computational work on related sulfamoyl and sulfonyl chlorides. acs.orgmagtech.com.cn
Common reactions involving sulfonyl chlorides include nucleophilic substitution at the sulfur atom. DFT can model the entire reaction coordinate for such a process, for instance, the reaction with an amine or alcohol. This involves calculating the energies of the reactants, the transition state, and the products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
Furthermore, computational studies have explored radical-mediated reactions of sulfamoyl chlorides. acs.org For example, the activation via chlorine atom abstraction by a silyl (B83357) radical has been computationally modeled. acs.org Such studies help to predict whether a reaction will proceed through an ionic or a radical pathway under specific conditions.
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling encompasses a range of techniques to study the dynamic behavior of molecules.
While DFT can identify stable conformers, molecular dynamics (MD) simulations can explore the molecule's conformational landscape over time at a given temperature. rsc.orgyoutube.com An MD simulation would reveal the flexibility of the thiomorpholine ring and the rotational freedom around the S-N bond.
This analysis provides information on the energy barriers between different conformations, such as the barrier for ring inversion (from one chair form to another) or for rotation of the sulfonyl chloride group. The relative populations of different conformers (e.g., equatorial vs. axial) at thermal equilibrium can be estimated, providing a more complete picture of the molecule's structural behavior in solution. ekb.eg Studies on similar heterocyclic systems have shown that DFT calculations of conformational equilibria correlate well with experimental NMR data. researchgate.net
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net
For this compound, which is a saturated compound lacking extensive π-conjugation, significant absorption bands are expected only in the far UV region. TD-DFT calculations can predict the energies of electronic transitions, such as n → σ* transitions, which involve the excitation of an electron from a non-bonding orbital (like the lone pairs on oxygen, nitrogen, or sulfur) to an antibonding sigma orbital (like the S-Cl σ* orbital). nih.gov The calculated spectrum, including the wavelength of maximum absorption (λmax) and oscillator strengths (a measure of transition probability), can be correlated with experimental UV-Vis measurements to confirm the electronic structure. nih.gov
Reactivity Prediction and Selectivity Assessment
Theoretical chemistry provides powerful tools to predict the reactivity and selectivity of a molecule like this compound. Computational methods, such as Density Functional Theory (DFT), would be instrumental in elucidating its chemical behavior.
In a typical computational study, the electronic properties of the molecule would be calculated to identify reactive sites. Key parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and Fukui functions would be determined. These calculations would likely reveal the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. The nitrogen and oxygen atoms would be identified as potential Lewis basic sites.
Furthermore, computational modeling could predict the selectivity of its reactions. For instance, in reactions with molecules containing multiple nucleophilic centers, theoretical calculations could determine the most likely site of attack by comparing the activation energies for different reaction pathways. This would provide valuable insights for synthetic chemists to control reaction outcomes and improve yields of desired products.
Intermolecular Interactions and Solid-State Structure Analysis
The solid-state structure and intermolecular interactions are crucial for understanding the physical properties and crystal packing of this compound. While a crystal structure for this specific compound is not publicly available, the methodology for its analysis is well-established.
Hirshfeld Surface Analysis for Intermolecular Contacts
Should a crystal structure of this compound be determined, Hirshfeld surface analysis would be a key technique to visualize and quantify intermolecular interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.
The analysis generates a three-dimensional surface around the molecule, color-coded to represent different types of intermolecular interactions. For this compound, one would expect to observe significant contributions from hydrogen bonds, involving the hydrogen atoms of the thiomorpholine ring and the oxygen atoms of the sulfonyl group, as well as the chlorine atom. Other interactions, such as van der Waals forces, would also be quantified.
Spectroscopic and Structural Characterization Methodologies for Thiomorpholine 4 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed molecular map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For derivatives of Thiomorpholine-4-sulfonyl chloride, the protons on the thiomorpholine (B91149) ring typically appear as distinct multiplets.
In a representative derivative, 4-((4-bromophenyl)sulfonyl)thiomorpholine , the protons of the thiomorpholine moiety are observed in two specific regions of the spectrum when dissolved in deuterated chloroform (B151607) (CDCl₃). The protons adjacent to the nitrogen atom (H-3 and H-5) are deshielded and appear as a multiplet in the range of δ 3.25–3.41 ppm. The protons adjacent to the sulfur atom (H-2 and H-6) are found further upfield as a multiplet between δ 2.64–2.78 ppm. rsc.org This differentiation arises from the varying electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.
Interactive Data Table: ¹H NMR Chemical Shifts for a Thiomorpholine Derivative
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Solvent |
| 4-((4-bromophenyl)sulfonyl)thiomorpholine | -CH₂-N- | 3.25-3.41 | m | CDCl₃ |
| 4-((4-bromophenyl)sulfonyl)thiomorpholine | -CH₂-S- | 2.64-2.78 | m | CDCl₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. In the case of this compound derivatives, the carbon atoms of the thiomorpholine ring exhibit characteristic chemical shifts.
For 4-((4-bromophenyl)sulfonyl)thiomorpholine , the ¹³C NMR spectrum in CDCl₃ shows two distinct signals for the thiomorpholine ring. The carbon atoms bonded to the nitrogen (C-3 and C-5) resonate at approximately δ 47.85 ppm. The carbon atoms bonded to the sulfur (C-2 and C-6) appear at a higher field, around δ 27.31 ppm. rsc.org The downfield shift of the C-3/C-5 carbons is attributed to the stronger deshielding effect of the adjacent nitrogen atom compared to the sulfur atom.
Interactive Data Table: ¹³C NMR Chemical Shifts for a Thiomorpholine Derivative
| Compound | Carbon Atom | Chemical Shift (δ ppm) | Solvent |
| 4-((4-bromophenyl)sulfonyl)thiomorpholine | C-3, C-5 | 47.85 | CDCl₃ |
| 4-((4-bromophenyl)sulfonyl)thiomorpholine | C-2, C-6 | 27.31 | CDCl₃ |
Advanced Two-Dimensional NMR Techniques (e.g., DEPT-135, COSY, HSQC)
To further resolve complex structures and unambiguously assign proton and carbon signals, advanced 2D NMR techniques are utilized.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ groups produce positive signals, while CH₂ groups yield negative signals. For a thiomorpholine derivative, the methylene (B1212753) (-CH₂-) carbons of the ring would appear as negative peaks, confirming their identity.
COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton (¹H-¹H) coupling networks within a molecule. For a thiomorpholine derivative, cross-peaks would be observed between the protons on adjacent carbons (e.g., between the H-2/H-6 and H-3/H-5 protons), establishing their connectivity within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum of a thiomorpholine derivative would show a correlation cross-peak between the proton signal at δ 3.25–3.41 ppm and the carbon signal at δ 47.85 ppm, and another between the proton signal at δ 2.64–2.78 ppm and the carbon signal at δ 27.31 ppm, thus confirming the ¹H and ¹³C assignments for the respective -CH₂- groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a critical step in identifying unknown compounds or confirming the synthesis of a target molecule. For instance, in the analysis of a related sulfonamide, 4-((2,4-difluorophenyl)sulfonyl)morpholine , HRMS was used to confirm its identity. rsc.org
Interactive Data Table: HRMS Data for a Sulfonamide Derivative
| Compound | Ion | Calculated m/z | Found m/z | Technique |
| 4-((2,4-difluorophenyl)sulfonyl)morpholine | [M+H]⁺ | 264.2663 | 264.2671 | ESI |
This level of accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as sulfonamides. rsc.org In ESI-MS, a sample solution is sprayed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase. These ions are then analyzed by the mass spectrometer.
This method is frequently used to determine the molecular weight of derivatives of this compound by observing the protonated molecule [M+H]⁺ or other adducts. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where selected ions are fragmented, can provide valuable structural information about the connectivity of the molecule. rsc.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. For sulfonamides, this method is crucial for identifying the molecule and its metabolites. nih.gov The fragmentation pathways of sulfonamides under electrospray ionization (ESI) conditions have been investigated, revealing complex rearrangements. nih.govresearchgate.net
In a typical MS/MS experiment involving a sulfonamide, the parent molecule is first protonated to form the [M+H]⁺ ion. This precursor ion is then selected and subjected to collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron transfer dissociation (ETD) to induce fragmentation. nih.govresearchgate.net For compounds in the sulfonamide class, a common fragmentation pattern involves the cleavage of the sulfur-nitrogen (S-N) bond. researchgate.net This cleavage can lead to the formation of characteristic fragment ions. For this compound, the expected primary fragmentation would involve the loss of the SO₂Cl group or cleavage of the thiomorpholine ring.
General fragmentation pathways for sulfonamides often include:
Loss of SO₂: A neutral loss of sulfur dioxide is a common pathway. researchgate.net
Cleavage of the S-N bond: This leads to ions representing the amine portion and the sulfonyl portion of the molecule.
Ring Fragmentation: The heterocyclic thiomorpholine ring can undergo fragmentation, leading to a series of smaller ions.
While specific fragmentation data for this compound is not detailed in the provided literature, the analysis of related sulfonamide structures provides a predictive framework for its fragmentation pathways under MS/MS conditions. nih.govresearchgate.net The study of these pathways is essential for structural confirmation and for distinguishing it from related compounds in complex mixtures. nih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to its key functional groups: the sulfonyl chloride (-SO₂Cl) and the thiomorpholine ring.
The analysis of related compounds provides insight into the expected spectral features. The sulfonyl chloride group gives rise to strong, characteristic absorption bands. Specifically, sharp bands around 1379 cm⁻¹ and 1165 cm⁻¹ are typically assigned to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. ionike.comresearchgate.net The S-Cl stretching vibration is expected to appear at lower frequencies.
The thiomorpholine ring contributes to the spectrum with C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region, and CH₂ bending (scissoring) vibrations around 1450 cm⁻¹. The C-N stretching vibration of the tertiary amine within the ring would also be present. A study on sulfonyl chloride functionalized ionic materials showed characteristic peaks at 3156, 3116, 1369, 1165, and 593 cm⁻¹. ionike.com
The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on data from related structures.
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |
| ~2980-2850 | C-H (in CH₂) | Stretching | nih.gov |
| ~1450 | CH₂ | Bending (Scissoring) | researchgate.net |
| ~1379-1369 | S=O | Asymmetric Stretching | ionike.comresearchgate.net |
| ~1165 | S=O | Symmetric Stretching | ionike.com |
| ~1121 | C-O | Stretching | researchgate.net |
| ~850 | C-O-S | Bending | researchgate.net |
| ~593 | S-Cl | Stretching | ionike.com |
These vibrational modes provide a molecular fingerprint, allowing for the identification and purity assessment of this compound.
X-ray Crystallography
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination
For this compound, an SC-XRD analysis would definitively establish the geometry of the sulfonyl chloride group relative to the thiomorpholine ring and determine the conformation of the six-membered ring itself. While the crystal structure for this compound is not available in the cited literature, studies on its derivatives provide excellent models for what to expect.
For example, the crystal structure of 4-(4-Nitrophenyl)thiomorpholine revealed that the thiomorpholine ring adopts a stable low-energy chair conformation. mdpi.com Similarly, the structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone also features a thiomorpholine ring in a chair conformation. researchgate.net This conformation is the most common and energetically favorable for saturated six-membered heterocyclic rings. The analysis would also reveal intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. researchgate.net
The table below presents crystallographic data for a related thiomorpholine derivative, illustrating the type of information obtained from an SC-XRD study.
Crystallographic Data for 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone
| Parameter | Value | Reference |
| Chemical Formula | C₇H₁₃NOS₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.0732 (4) | researchgate.net |
| b (Å) | 10.9753 (5) | researchgate.net |
| c (Å) | 9.9404 (4) | researchgate.net |
| β (°) | 108.773 (2) | researchgate.net |
| Volume (ų) | 938.19 (7) | researchgate.net |
| Z | 4 | researchgate.net |
| Conformation | Chair | researchgate.net |
An SC-XRD analysis of this compound would yield a similar set of precise structural parameters, providing a definitive model of its solid-state structure.
Q & A
Q. What are the key safety considerations when handling Thiomorpholine-4-sulfonyl chloride in laboratory settings?
this compound is a corrosive and flammable compound. Researchers must adhere to GHS hazard classifications:
- Flammability (Category 4) : Store in a cool, well-ventilated area away from ignition sources .
- Skin corrosion (Category 1A) : Use nitrile gloves, lab coats, and face shields. In case of contact, rinse immediately with water for ≥15 minutes and seek medical attention .
- Reactivity : Avoid exposure to water or bases, as sulfonyl chlorides hydrolyze exothermically. Work under inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions .
Q. What are the standard synthetic routes for this compound, and how can purity be verified?
Synthesis typically involves chlorination of thiomorpholine derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Post-synthesis, purity is assessed via:
- NMR spectroscopy : Confirm absence of hydrolyzed byproducts (e.g., sulfonic acids) by checking for characteristic peaks (e.g., δ 3.5–4.0 ppm for morpholine protons) .
- Titrimetric analysis : Quantify active chloride content using silver nitrate titration .
Q. What spectroscopic methods are most effective for characterizing this compound?
- IR spectroscopy : Identify S=O stretching vibrations (~1350–1160 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
- Mass spectrometry (EI-MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 210.0) and fragmentation patterns .
- ¹H/¹³C NMR : Assign proton environments (e.g., methylene groups adjacent to sulfur) and carbon shifts (e.g., 55–60 ppm for sulfonyl-attached carbons) .
Advanced Research Questions
Q. How does the sulfonyl chloride group in this compound influence its reactivity in nucleophilic substitution reactions?
The sulfonyl chloride group acts as a strong electrophile due to electron-withdrawing effects. Reactivity can be modulated by:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Catalysis : Use tertiary amines (e.g., triethylamine) to scavenge HCl, preventing side reactions .
- Steric effects : Substituents on the thiomorpholine ring may hinder or accelerate nucleophilic attack. Computational modeling (DFT) can predict regioselectivity .
Q. What strategies can resolve contradictions in reported reaction yields involving this compound?
Discrepancies often arise from:
- Moisture sensitivity : Track water content via Karl Fischer titration and compare reaction conditions (e.g., inert vs. ambient atmosphere) .
- Reagent stoichiometry : Optimize molar ratios using design-of-experiments (DoE) frameworks to identify critical variables .
- Analytical variability : Cross-validate yield calculations using HPLC (with UV detection at 254 nm) and ¹H NMR integration .
Q. How can computational chemistry predict the stability of this compound under varying conditions?
- Thermodynamic stability : Calculate bond dissociation energies (BDEs) for S-Cl bonds using Gaussian or ORCA software to assess hydrolysis propensity .
- Degradation pathways : Simulate hydrolysis mechanisms (e.g., SN2 vs. radical pathways) with molecular dynamics (MD) simulations .
- Accelerated stability testing : Combine computational predictions with empirical data from stress tests (e.g., 40°C/75% RH for 4 weeks) .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to assess the compound’s compatibility with common coupling reagents?
- Screening matrix : Test reactivity with carbodiimides (e.g., EDC), uronium salts (e.g., HATU), and phosphonium reagents (e.g., PyBOP) in anhydrous DCM .
- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., active esters) .
- Byproduct analysis : Characterize urea or phosphine oxide byproducts via LC-MS to evaluate coupling efficiency .
Q. What protocols ensure reproducibility in synthesizing derivatives from this compound?
- Standardized workup : Quench reactions with ice-cold water to isolate products, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
- Batch documentation : Record exact reaction times, temperatures, and stirring rates to minimize operator-dependent variability .
- Reference controls : Include known derivatives (e.g., sulfonamides) in parallel reactions to validate synthetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
